3-[(Azetidin-1-yl)methyl]benzonitrile
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Overview
Description
3-[(Azetidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]benzonitrile typically involves the reaction of benzonitrile with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can react with the benzonitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)benzonitrile: Similar structure but with the azetidine ring attached at a different position on the benzonitrile.
4-[(Azetidin-1-yl)methyl]benzonitrile: Similar structure but with the azetidine ring attached at the para position on the benzonitrile.
Uniqueness
3-[(Azetidin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the azetidine ring can affect the compound’s overall conformation and interaction with biological targets, making it distinct from its analogs .
Biological Activity
3-[(Azetidin-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring linked to a benzonitrile moiety, which is characteristic of many bioactive compounds. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a modulator of dopamine receptors and potential inhibitor of protein kinases. These activities suggest its utility in treating conditions such as schizophrenia, Parkinson's disease, and various cancers.
1. Dopamine Receptor Modulation
Preliminary studies have shown that compounds similar to this compound can act as positive allosteric modulators of the D1 dopamine receptor. This modulation is crucial for developing therapies targeting dopaminergic signaling pathways.
Receptor Type | Activity | Potential Applications |
---|---|---|
D1 Dopamine | Positive Allosteric Modulator | Schizophrenia, Parkinson's Disease |
2. Inhibition of Protein Kinases
The compound has also been investigated for its role in inhibiting protein kinases, which are pivotal in regulating cellular functions. This inhibition can disrupt cancer cell signaling pathways, making it a candidate for cancer therapy.
Kinase Target | Activity | Cell Lines Tested |
---|---|---|
STAT3 | Inhibitor | MDA-MB-231, MDA-MB-468 |
Study 1: D1 Receptor Modulation
In a study focusing on the modulation of the D1 dopamine receptor, this compound displayed a significant increase in receptor activity without direct activation. This property minimizes side effects commonly associated with direct agonists or antagonists .
Study 2: Cancer Cell Proliferation
Another study evaluated the effects of similar compounds on breast cancer cell lines. The results indicated that while these compounds had potent inhibitory effects on STAT3 DNA-binding activity (IC50 values around 0.5 μM), their cellular activities were weaker, suggesting challenges in membrane permeability .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the azetidine ring or modifications to the benzonitrile moiety can lead to significant changes in potency and selectivity.
Modification | Effect on Activity |
---|---|
Substituting different groups on azetidine | Increased potency against specific targets |
Altering the nitrile group | Changes in receptor affinity |
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-13/h1,3-4,7H,2,5-6,9H2 |
InChI Key |
LGBRIVFGNGELNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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